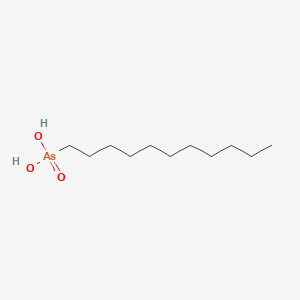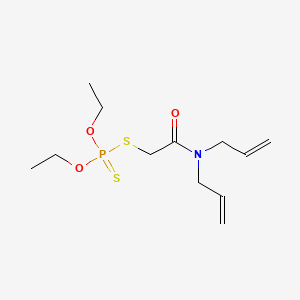
Phosphorodithioic acid, S-(2-(di-2-propenylamino)-2-oxoethyl) O,O-diethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphorodithioic acid, S-(2-(di-2-propenylamino)-2-oxoethyl) O,O-diethyl ester is a chemical compound known for its unique structure and properties. This compound is part of the phosphorodithioate family, which is characterized by the presence of phosphorus, sulfur, and oxygen atoms in its molecular structure. It has applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Phosphorodithioic acid, S-(2-(di-2-propenylamino)-2-oxoethyl) O,O-diethyl ester typically involves the reaction of diethyl phosphorodithioate with a suitable amine and an aldehyde or ketone. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is usually carried out at room temperature or slightly elevated temperatures. The reaction may also require the use of catalysts or reagents to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process may be optimized for higher yields and purity, and may include additional steps such as purification and isolation of the final product. Industrial production methods may also involve the use of specialized equipment and techniques to ensure the safety and efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
Phosphorodithioic acid, S-(2-(di-2-propenylamino)-2-oxoethyl) O,O-diethyl ester can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding phosphorodithioate.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions may require the use of nucleophiles such as amines or alcohols, and the reactions are typically carried out under mild to moderate conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce phosphorodithioates. Substitution reactions can result in the formation of various substituted phosphorodithioates.
Wissenschaftliche Forschungsanwendungen
Phosphorodithioic acid, S-(2-(di-2-propenylamino)-2-oxoethyl) O,O-diethyl ester has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use as an anti-inflammatory or anticancer agent.
Industry: The compound is used in the formulation of lubricants, pesticides, and other industrial products.
Wirkmechanismus
The mechanism of action of Phosphorodithioic acid, S-(2-(di-2-propenylamino)-2-oxoethyl) O,O-diethyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific enzymes, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Phosphorodithioic acid, S-(2-(di-2-propenylamino)-2-oxoethyl) O,O-diethyl ester can be compared with other similar compounds, such as:
Phosphorothioic acid, O,O-diethyl O-(4-nitrophenyl) ester (Parathion): Both compounds contain phosphorus and sulfur atoms, but differ in their ester groups and overall structure.
Phosphorodithioic acid, S-[(5-methoxy-2-oxo-1,3,4-thiadiazol-3(2H)-yl)methyl] O,O-dimethyl ester (Methidathion): This compound also belongs to the phosphorodithioate family and has similar chemical properties, but differs in its specific functional groups and applications.
The uniqueness of this compound lies in its specific structure and the resulting chemical and biological properties, which make it suitable for a wide range of applications.
Eigenschaften
CAS-Nummer |
35461-10-0 |
|---|---|
Molekularformel |
C12H22NO3PS2 |
Molekulargewicht |
323.4 g/mol |
IUPAC-Name |
2-diethoxyphosphinothioylsulfanyl-N,N-bis(prop-2-enyl)acetamide |
InChI |
InChI=1S/C12H22NO3PS2/c1-5-9-13(10-6-2)12(14)11-19-17(18,15-7-3)16-8-4/h5-6H,1-2,7-11H2,3-4H3 |
InChI-Schlüssel |
SYIAFSSBAJMYCM-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=S)(OCC)SCC(=O)N(CC=C)CC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


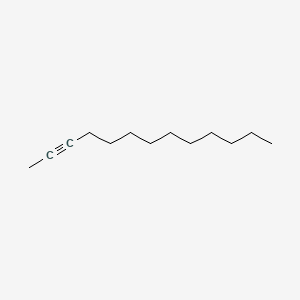
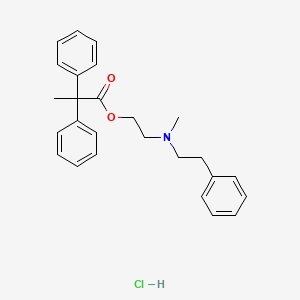
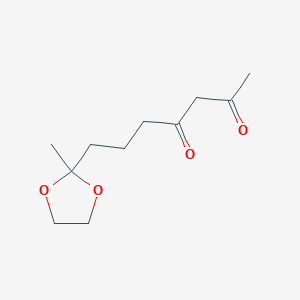


![(E)-1-([1,1'-Biphenyl]-4-yl)-N-(4-butylphenyl)methanimine](/img/structure/B14683691.png)
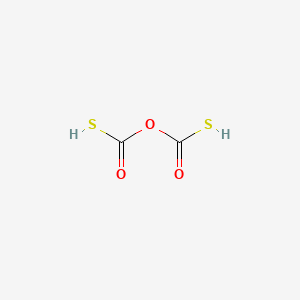
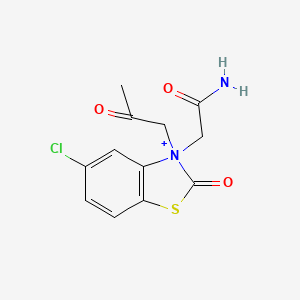
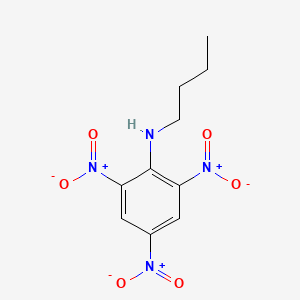
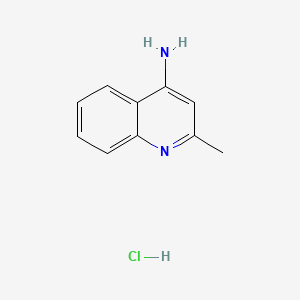
![3,9-Bis[2-(octadecylsulfanyl)propyl]-2,4,8,10-tetraoxaspiro[5.5]undecane](/img/structure/B14683726.png)


